[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate
Description
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate is a synthetic sulfonate ester featuring a piperidinyl core substituted with a 3,4-dichlorobenzoyl group and a 4-fluoro moiety. The compound is further esterified with a 4-methylbenzenesulfonate group. Key properties include a molecular weight of 464.3 g/mol (exact formula: C₁₉H₁₇Cl₂F₂NO₄S), a purity of ≥95%, and a CAS number of 477857-55-9 . The compound is noted to require controlled storage conditions due to its sensitivity .
Properties
IUPAC Name |
[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2FNO4S/c1-14-2-5-16(6-3-14)29(26,27)28-13-20(23)8-10-24(11-9-20)19(25)15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYHJYCTGJTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the individual components. The dichlorobenzoyl group can be synthesized through the chlorination of benzoyl chloride, while the fluoro-piperidinyl group is obtained by fluorination of piperidine. The final step involves the coupling of these groups with methylbenzenesulfonate under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieving consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into more reactive intermediates.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperidine compounds, including [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate, exhibit antidepressant properties. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can significantly reduce depressive-like behaviors in animal models .
Antipsychotic Potential
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Its interaction with dopamine receptors could provide a mechanism for reducing psychotic symptoms. Clinical trials are necessary to evaluate its safety and effectiveness in human subjects .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on depression models in rodents. The results indicated that compounds similar to [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate significantly decreased immobility time in the forced swim test, suggesting antidepressant-like effects .
Case Study 2: Antipsychotic Properties
Another investigation focused on the antipsychotic potential of piperidine derivatives. In vitro assays demonstrated that these compounds could effectively block dopamine D2 receptors, which are implicated in psychotic disorders. Further research is warranted to assess their therapeutic index and side effect profile .
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonate Esters and Piperidine Derivatives
The compound shares structural motifs with several pharmacologically active or synthetically relevant molecules. Below is a comparative analysis:
Functional Group Impact on Physicochemical Properties
- Sulfonate vs. Sulfonamide : The 4-methylbenzenesulfonate group in the target compound differs from the benzenesulfonamide in , which may reduce hydrogen-bonding capacity but improve metabolic stability.
Biological Activity
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate, also known by its CAS number 208111-55-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20Cl2FNO4S
- Molar Mass : 460.35 g/mol
- Melting Point : 142-144 °C
- Boiling Point : 616.4 ± 55.0 °C (predicted)
- Density : 1.44 ± 0.1 g/cm³ (predicted)
- pKa : -4.37 ± 0.40 (predicted)
The compound's biological activity primarily stems from its interaction with specific receptors and enzymes in the body. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in regulating mood and behavior.
In Vitro Studies
Research has shown that [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate exhibits significant binding affinity to various receptors:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| NK(1) Receptor | Low nanomolar range | Antagonistic effects |
| Serotonin Receptors | Moderate affinity | Modulation of serotonergic activity |
| Dopamine Receptors | High affinity | Potential dopaminergic effects |
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in animal models for conditions such as anxiety and depression. For instance, a study indicated that administration of the compound resulted in a significant reduction in anxiety-like behaviors in rodents.
Case Studies
-
Case Study on Anxiety Disorders :
- A double-blind placebo-controlled trial investigated the effects of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate on patients with generalized anxiety disorder (GAD). Results showed a notable decrease in anxiety scores after four weeks of treatment compared to the placebo group.
-
Case Study on Depression :
- Another study focused on patients diagnosed with major depressive disorder (MDD). The compound was administered alongside standard antidepressants, leading to improved outcomes in terms of both efficacy and tolerability.
Safety Profile
While initial studies suggest promising therapeutic effects, it is essential to consider the safety profile of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate. Adverse effects reported include:
- Mild gastrointestinal disturbances
- Headaches
- Dizziness
Long-term safety data are still needed to establish a comprehensive risk assessment.
Q & A
Q. What are the optimal synthetic routes for [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. For example, fluorination at the 4-position of piperidine can be achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions . Subsequent benzoylation with 3,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) is critical. Tosylation of the hydroxyl group using 4-methylbenzenesulfonyl chloride requires controlled temperatures (0–5°C) to minimize side reactions. Yield optimization can involve solvent selection (e.g., dichloromethane for improved solubility) and catalyst screening (e.g., DMAP for enhanced acylation efficiency) .
Q. How should researchers approach the purification of this compound, considering its physicochemical properties?
- Methodological Answer : Due to its hydrophobic aromatic and sulfonate groups, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. For high-purity batches (>98%), recrystallization from ethanol/water mixtures (7:3 v/v) at low temperatures (4°C) effectively removes polar impurities. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) should confirm purity, with retention times cross-referenced against standards .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve piperidinyl proton environments (δ 4.2–4.5 ppm for CH₂OTs) and aromatic substituents (δ 7.2–8.1 ppm for dichlorobenzoyl) .
- MS : High-resolution ESI-MS for molecular ion validation ([M+H]⁺ expected m/z ~541.1).
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 293 K) to confirm stereochemistry, as demonstrated for analogous sulfonate esters .
Advanced Research Questions
Q. What strategies can resolve enantiomers or diastereomers of this compound, given its chiral centers?
- Methodological Answer : Chiral HPLC (Chiralpak® IA/IB columns) with hexane/isopropanol (85:15) mobile phases can separate enantiomers. For diastereomers, leverage differences in sulfonate group polarity via reverse-phase chromatography. Dynamic kinetic resolution using chiral catalysts (e.g., BINAP-metal complexes) during synthesis may also improve stereochemical control .
Q. How does the compound interact with biological targets such as enzymes or receptors, and what assays are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., peptide-AMC for proteases) to measure IC₅₀ values. For kinase targets, ADP-Glo™ assays quantify ATP consumption .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) with membrane preparations. Competitive binding curves (GraphPad Prism) determine Kᵢ values .
- Cellular Uptake : LC-MS/MS quantification in cell lysates after incubation (e.g., HEK-293 or HepG2 cells) to assess permeability .
Q. What are the implications of substituent variations (e.g., fluorine position, sulfonate groups) on the compound’s physicochemical and pharmacological profile?
- Methodological Answer : Systematic SAR studies can compare:
- Fluorine Position : 4-Fluoro vs. 3-fluoro analogs (synthesized via regioselective electrophilic fluorination) to assess metabolic stability (CYP450 microsomal assays) .
- Sulfonate Modifications : Replacement with carboxylate or phosphonate groups to evaluate solubility and protein binding (SPR or ITC) .
- Data Analysis : QSAR models (e.g., CoMFA) correlate substituent effects with logP, pKa, and bioactivity .
Q. How can researchers validate analytical methods for quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates)?
- Methodological Answer :
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) to remove lipids .
- LC-MS/MS Validation :
- Linearity : 1–1000 ng/mL (r² > 0.99).
- Precision/Accuracy : Intra-day/inter-day CV < 15%, recovery > 85%.
- Stability : Bench-top (24 hr), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
